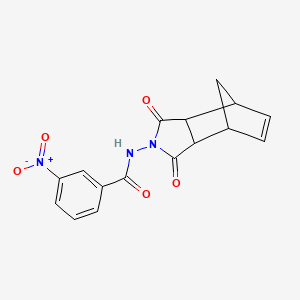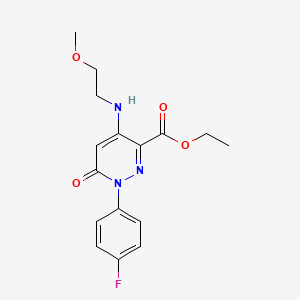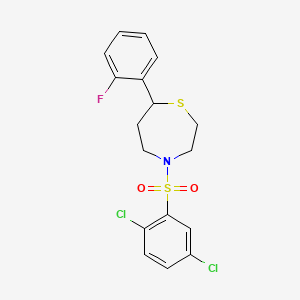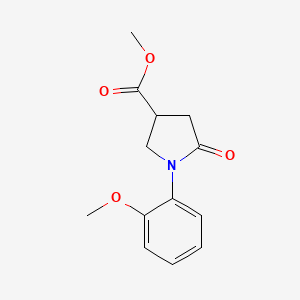![molecular formula C9H18ClNS B2602712 (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride CAS No. 2550996-53-5](/img/structure/B2602712.png)
(2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride is a complex organic compound with a unique structure. This compound is characterized by its octahydrocyclopenta[b]pyrrole core, which is substituted with a methylsulfanyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including cyclization, reduction, and substitution. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental steps as in laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques such as crystallization and chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
(2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but differs in its functional groups and applications.
Other octahydrocyclopenta[b]pyrrole derivatives: These compounds have similar core structures but different substituents, leading to variations in their chemical properties and applications.
Uniqueness
What sets (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride apart is its unique combination of the octahydrocyclopenta[b]pyrrole core and the methylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(2S,3aS,6aS)-2-(methylsulfanylmethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS.ClH/c1-11-6-8-5-7-3-2-4-9(7)10-8;/h7-10H,2-6H2,1H3;1H/t7-,8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTVHBADKCOJPL-YWUTZLAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CC2CCCC2N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H]1C[C@@H]2CCC[C@@H]2N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one](/img/structure/B2602630.png)

![N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2602632.png)
![2-Chloro-1-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B2602633.png)


![1-(2-chlorophenyl)-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine](/img/structure/B2602641.png)




![N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2602651.png)
![tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2602652.png)
